4-((Furan-2-ylmethyl)sulfonyl)-1-(phenethylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((Furan-2-ylmethyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is a useful research compound. Its molecular formula is C18H23NO5S2 and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized novel series of sulfonyl hydrazone containing piperidine derivatives to explore their biological activities. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. Notably, some derivatives showed promising lipid peroxidation inhibitory activity and scavenging abilities, indicating potential as therapeutic agents due to their antioxidant properties (Karaman et al., 2016).
Antimicrobial and Anticancer Potential
The design and synthesis of compounds featuring the sulfonyl moiety, particularly those involving piperidine, have been explored for their antimicrobial and anticancer activities. Novel hydrazide, 1,2-dihydropyridine, and chromene derivatives carrying biologically active sulfone moieties have shown potential anticancer activity (Bashandy et al., 2011). Additionally, piperidinyl-sulfonyl derivatives have been evaluated for their efficacy as antimicrobial agents against pathogens affecting tomato plants, showing significant activity which suggests a structure-activity relationship that could be further optimized for agricultural applications (Vinaya et al., 2009).
Structural and Chemical Analysis
The synthesis of various derivatives involves detailed structural and chemical characterization, including X-ray crystallography, to understand the molecular geometry and potential interaction sites for biological activity. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insights into the molecular conformation and potential reactivity of sulfonyl-containing compounds (Girish et al., 2008).
Development of Analytical Methods
The development of analytical methods for the determination of such compounds in pharmaceutical formulations is crucial for quality control. An example is the development of an HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in a 1% solution, highlighting the importance of specific and sensitive analytical techniques in pharmaceutical analysis (Varynskyi et al., 2017).
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-(2-phenylethylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S2/c20-25(21,15-17-7-4-13-24-17)18-8-11-19(12-9-18)26(22,23)14-10-16-5-2-1-3-6-16/h1-7,13,18H,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRJTBKJGAJDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.